1-Methyl-1-(4-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methylphenyl)hydrazine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of hydrazine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Aromatic Substitution: One common method for synthesizing N-Methyl-N-(4-methylphenyl)hydrazine involves the reaction of 4-methylphenylhydrazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methylphenylhydrazine and methyl iodide
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Product: N-Methyl-N-(4-methylphenyl)hydrazine
-
Reductive Alkylation: Another method involves the reductive alkylation of 4-methylphenylhydrazine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions are:
Reactants: 4-methylphenylhydrazine, formaldehyde, and sodium borohydride
Conditions: Solvent (e.g., methanol) and mild heating
Industrial Production Methods: Industrial production of N-Methyl-N-(4-methylphenyl)hydrazine typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(4-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: N-Methyl-N-(4-methylphenyl)hydrazine can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles (e.g., halides, amines)
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine compounds
Scientific Research Applications
Chemistry: N-Methyl-N-(4-methylphenyl)hydrazine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other nitrogen-containing compounds.
Biology: In biological research, N-Methyl-N-(4-methylphenyl)hydrazine is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its ability to form stable hydrazone derivatives makes it a valuable tool in drug design.
Industry: In the industrial sector, N-Methyl-N-(4-methylphenyl)hydrazine is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methylphenyl)hydrazine involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. The resulting hydrazone derivatives can participate in further chemical reactions, making N-Methyl-N-(4-methylphenyl)hydrazine a versatile reagent in organic synthesis.
Comparison with Similar Compounds
N-Methyl-N-phenylhydrazine: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-Methylphenylhydrazine: Lacks the N-methyl group, making it less reactive in certain chemical reactions.
N-Methylhydrazine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness: N-Methyl-N-(4-methylphenyl)hydrazine is unique due to the presence of both the N-methyl and 4-methylphenyl groups. This combination imparts specific chemical properties, such as increased nucleophilicity and stability, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-methyl-1-(4-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIMQRAQOQZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.